N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide is a synthetic acetamide derivative characterized by a cyano-substituted difluorophenylmethyl group and a diethylamino side chain. This structure confers unique physicochemical properties, including moderate lipophilicity (due to aromatic fluorine atoms) and enhanced solubility in polar solvents (via the diethylamino group).
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-3-19(4-2)9-14(20)18-13(8-17)11-6-5-10(15)7-12(11)16/h5-7,13H,3-4,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTBJSCKOYVIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C#N)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Cyano Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide to form 2,4-difluorobenzyl cyanide.
Amidation Reaction: The cyano intermediate is then reacted with diethylaminoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound is being explored as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating neurological and inflammatory disorders. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, similar to established drugs like dexamethasone .
Enzyme Inhibition Studies
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide has been utilized in research focused on enzyme inhibition. The structural features of the compound allow it to serve as an effective inhibitor for certain enzymes linked to disease pathways, enhancing its potential as a therapeutic agent.
Biological Studies
Receptor Binding
The compound is valuable in studies investigating receptor binding due to its unique functional groups. The cyano group can act as an electrophilic center, facilitating interactions with various receptors. This characteristic is crucial for understanding the compound's mechanism of action and its potential therapeutic effects.
Toxicity and Efficacy Assessments
Research has also focused on evaluating the toxicity and efficacy of this compound in cellular models. These assessments are vital for determining safe dosage levels and understanding pharmacokinetics in potential clinical applications .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound serves as a precursor for synthesizing advanced materials with specific electronic and optical properties. Its ability to form stable bonds with other materials can lead to innovations in electronic devices and photonic applications.
Chemical Reactions and Mechanisms
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized to yield carboxylic acid derivatives using agents like potassium permanganate.
- Reduction: Reduction reactions can convert the cyano group into an amine using lithium aluminum hydride.
- Substitution: Nucleophilic substitution can occur at the difluorophenyl ring, allowing for further chemical modifications.
Mechanism of Action
The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. The cyano group can act as an electrophilic center, while the difluorophenyl and diethylamino groups can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Key Features: Contains a dichlorophenylmethyl group and a quinazolinone ring.
- Comparison: The dichlorophenyl group increases lipophilicity compared to the difluorophenyl group in the target compound.
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
- Key Features : Diphenylacetamide core with chloro- and fluoro-substituents.
- Comparison: The diphenyl groups create a sterically bulky structure, reducing solubility compared to the target compound’s diethylamino group. Crystallographic studies show dihedral angles of 10.8° between the acetamide and aromatic rings, influencing molecular packing. The target compound’s cyano group may alter these angles, affecting crystallization behavior . The target compound’s difluorophenyl group may offer improved metabolic stability over chlorinated analogs .
N-(2,4-Difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide
- Key Features : Contains a sulfonylthiophene moiety and piperidine ring.
- The thiophene ring introduces π-π stacking capabilities, which the cyano group in the target compound may mimic via its electron-withdrawing nature . Synthetic Relevance: Such compounds are intermediates in drug synthesis, indicating the target compound’s utility in derivatization workflows .
Anticonvulsant Activity
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Derivatives: Alkylation of the quinazolinone ring with benzyl groups yielded compounds with marginal anticonvulsant effects (17% mortality reduction in PTZ-induced seizures). Docking studies suggested low GABA receptor affinity compared to diazepam .
Antimicrobial and Coordination Properties
- The difluorophenyl group in the target compound may similarly resist enzymatic degradation . Amide ligands in coordination chemistry (e.g., Wu et al., 2008) highlight the role of substituents in metal binding. The diethylamino group in the target compound could act as a weak ligand, unlike bulkier diphenyl groups .
Physicochemical and Structural Data
*Predicted using fragment-based methods.
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H17F2N3O
- Molecular Weight : 281.30 g/mol
- CAS Number : 1385305-26-9
The compound's biological activity is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : this compound has been investigated for its inhibitory effects on various enzymes. For instance, it shows promise as an inhibitor of dipeptidyl peptidase I (DPP I), which is crucial in the activation of proenzymes in the immune system .
- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), affecting signaling pathways related to inflammation and cellular proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Cytotoxicity Tests : Cytotoxicity assays show that the compound has a selective effect on certain cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
In Vivo Studies
Animal studies have further elucidated the pharmacological profile of this compound:
- Xenograft Models : In xenograft models of human tumors, oral administration of the compound resulted in significant tumor regression without severe toxicity, suggesting favorable pharmacokinetics and biodistribution .
- Immune Response Modulation : The compound has been shown to enhance immune responses in models with intact immune systems compared to those with compromised immunity, indicating its potential utility in immunotherapy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with myelodysplastic syndromes demonstrated that treatment with this compound led to improved hematological parameters and reduced disease progression .
- Case Study 2 : In a clinical trial assessing the efficacy of this compound in combination with other chemotherapeutic agents, patients exhibited enhanced response rates compared to standard treatments alone.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H17F2N3O |
| Molecular Weight | 281.30 g/mol |
| CAS Number | 1385305-26-9 |
| Primary Biological Activity | HDAC inhibition |
| Antitumor Efficacy | Significant in various models |
| Immune Modulation | Enhanced responses observed |
Q & A
Q. What are the standard synthetic routes for N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling a cyano-substituted difluorophenylmethyl precursor with 2-(diethylamino)acetamide. Key steps include:
- Precursor activation : Use carbodiimides (e.g., EDC) or carbonyl diimidazole (CDI) to activate carboxylate intermediates .
- Solvent selection : Dichloromethane or THF under anhydrous conditions to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress and isolate intermediates .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acylating agent) and employ automated flow reactors for improved yield and reproducibility .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, diethylamino groups at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z 335.15 vs. observed 335.14) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 57.8%, H: 5.4%, N: 12.5%) .
Q. What are the recommended protocols for assessing its solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Use DMSO for initial stock solutions (e.g., 10 mM), followed by serial dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .
- Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours. Analyze degradation via HPLC with a C18 column and UV detection at 254 nm .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC values .
Advanced Research Questions
Q. How can computational docking predict the interaction of this compound with biological targets like GPCRs?
- Methodological Answer :
- Software : AutoDock Vina for docking simulations. Prepare the ligand (compound) and receptor (e.g., β-adrenergic receptor) using PyMOL .
- Parameters : Grid box centered on the receptor’s active site (20 Å × 20 Å × 20 Å). Run 50 genetic algorithm iterations with a Lamarckian scoring function .
- Validation : Compare predicted binding energies (ΔG) with experimental IC values. Cross-validate using molecular dynamics (MD) simulations (e.g., GROMACS) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Analysis : Perform dose-ranging studies (0.1–100 µM) to identify context-dependent effects .
- Target Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Transcriptomics : RNA-seq on treated cells to map differentially expressed pathways (e.g., apoptosis vs. proliferation) .
Q. How is crystallographic data obtained for structural elucidation, and what challenges arise?
- Methodological Answer :
- Crystallization : Slow evaporation from toluene or acetone at 4°C. Optimize solvent ratios (e.g., 3:1 hexane:ethyl acetate) .
- Data Collection : Use synchrotron X-ray sources (λ = 0.98 Å) for high-resolution (<1.0 Å) structures. Refinement with SHELXL .
- Challenges : Disorder in flexible diethylamino groups requires anisotropic displacement parameter (ADP) modeling .
Q. What in vitro models are suitable for evaluating its potential neuropharmacological effects?
- Methodological Answer :
- Primary Neuronal Cultures : Rat cortical neurons treated with 1–10 µM compound. Assess calcium flux via Fluo-4 AM fluorescence .
- Receptor Binding Assays : Radioligand competition (e.g., H-Dopamine) on membrane fractions from HEK293 cells expressing recombinant receptors .
Q. How can metabolic stability and toxicity be assessed in early-stage development?
- Methodological Answer :
Q. What modifications to the acetamide scaffold could enhance target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
